CUDC-427 (CAS: 1446182-94-0), also known as GDC-0917, is a potent, orally bioavailable, monovalent Smac mimetic and pan-inhibitor of apoptosis protein (IAP) antagonist. It selectively binds to the BIR3 domains of cIAP1, cIAP2, XIAP, and ML-IAP, promoting the degradation of cIAPs and relieving caspase inhibition to trigger apoptosis in cancer models. In preclinical and clinical procurement contexts, CUDC-427 is prioritized over early-generation peptides due to its optimized small-molecule structure, which replaces specific nitrogen atoms with carbon and incorporates an oxazole ring to enhance metabolic stability and oral absorption . Its primary utility lies in oncology research, specifically for overcoming apoptosis evasion in solid tumors and lymphomas via direct oral administration workflows [1].
Generic substitution among Smac mimetics frequently fails due to critical differences in valency, molecular weight, and pharmacokinetic profiles. Bivalent IAP antagonists (e.g., Birinapant or BV6) possess two Smac-mimicking moieties connected by a linker, resulting in higher molecular weights that often compromise oral bioavailability and require complex intravenous formulations[1]. Conversely, while early monovalent mimetics like GDC-0152 share target profiles with CUDC-427, they exhibit inferior oral absorption and higher clearance rates. CUDC-427 was specifically engineered with an oxazole ring modification to overcome these limitations, providing a superior pharmacokinetic profile for oral dosing[2]. Substituting CUDC-427 with bivalent or unoptimized monovalent analogs introduces unacceptable variability in in vivo exposure, clearance kinetics, and off-target toxicity, directly compromising the reproducibility of preclinical efficacy models[3].
CUDC-427 was structurally optimized from its predecessor, GDC-0152, to achieve superior in vivo processability for oral administration. Pharmacokinetic profiling demonstrates that CUDC-427 exhibits low to moderate systemic clearance across multiple species, including 12.0 mL/min/kg in mice and 15.3 mL/min/kg in dogs [1]. In contrast, earlier generation monovalent Smac mimetics like GDC-0152 required complex formulation strategies or exhibited suboptimal oral absorption, limiting their utility in chronic dosing studies[2]. The predictable hepatic clearance and near 1.0 blood-to-plasma ratio of CUDC-427 ensure stable systemic exposure [1].
| Evidence Dimension | In vivo clearance and oral absorption suitability |
| Target Compound Data | Moderate clearance of 12.0 mL/min/kg in mice; near 1.0 blood-to-plasma ratio |
| Comparator Or Baseline | GDC-0152 (Lower oral bioavailability requiring complex formulation) |
| Quantified Difference | CUDC-427 enables direct oral dosing regimens without the severe clearance liabilities of first-generation analogs. |
| Conditions | In vivo pharmacokinetic profiling in mouse and dog models. |
Allows researchers to utilize standard oral gavage protocols in preclinical models, avoiding the need for continuous infusion or complex intravenous vehicle preparation.
The handling and formulation of Smac mimetics often present significant bottlenecks, with many bivalent compounds requiring highly acidic environments or specialized salts (e.g., BV6 requiring TFA salt modifications) to achieve working concentrations. CUDC-427 demonstrates excellent solubility in standard laboratory solvents, achieving ≥ 50 mg/mL in DMSO . For in vivo applications, it can be reliably formulated into a clear working solution at ≥ 2.5 mg/mL using a standard vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This straightforward processability contrasts sharply with lipophilic or high-molecular-weight bivalent analogs that suffer from precipitation during dilution.
| Evidence Dimension | Solubility and vehicle formulation compatibility |
| Target Compound Data | ≥ 50 mg/mL in DMSO; forms clear aqueous solutions at ≥ 2.5 mg/mL with standard excipients |
| Comparator Or Baseline | Bivalent Smac mimetics like BV6 (Often require TFA salt forms or complex cyclodextrin mixtures to prevent precipitation) |
| Quantified Difference | CUDC-427 offers superior ease of formulation using standard PEG/Tween/Saline mixtures without requiring harsh pH adjustments. |
| Conditions | Standard laboratory formulation protocols for in vivo dosing. |
Reduces preparation time and formulation variability, ensuring reproducible dosing concentrations in animal studies.
CUDC-427 functions as a highly potent pan-selective IAP antagonist, effectively binding to the BIR3 domains of cIAP1, cIAP2, XIAP, and ML-IAP. Quantitative binding assays reveal that CUDC-427 maintains a Ki of less than 60 nM across these targets[1]. While compounds like Birinapant show extreme sub-nanomolar preference strictly for cIAP1 over XIAP, CUDC-427's balanced pan-IAP profile ensures comprehensive blockade of the apoptosis-inhibitory network . This makes it particularly valuable in models where ML-IAP or XIAP overexpression drives resistance, as it does not leave compensatory IAP pathways uninhibited.
| Evidence Dimension | Target binding affinity (Ki) |
| Target Compound Data | Ki < 60 nM for cIAP1, cIAP2, XIAP, and ML-IAP |
| Comparator Or Baseline | Birinapant (Highly skewed affinity: Kd < 1 nM for cIAP1 vs. 45 nM for XIAP) |
| Quantified Difference | CUDC-427 provides a more balanced pan-IAP inhibition profile, effectively neutralizing ML-IAP and XIAP alongside cIAP1/2. |
| Conditions | In vitro biochemical binding assays. |
Ensures robust induction of apoptosis in heterogeneous cancer models where multiple IAP family members are simultaneously upregulated.
A critical procurement metric for in vivo chemical probes is the therapeutic window—the gap between effective tumor inhibition and systemic toxicity. In MDA-MB-231 breast cancer xenograft models, oral administration of CUDC-427 exhibited dose-dependent antitumor activity at doses ranging from 0.08 to 16.3 mg/kg . Crucially, across this entire effective dose range, the compound was exceptionally well-tolerated, with all dose groups experiencing less than an 11% decrease in mean body weight . This contrasts with more toxic chemotherapeutic benchmarks or poorly optimized early-stage mimetics that frequently breach the 15-20% weight loss threshold, necessitating dose reductions or early study termination.
| Evidence Dimension | In vivo tolerability (body weight reduction at effective doses) |
| Target Compound Data | < 11% mean body weight decrease at doses up to 16.3 mg/kg |
| Comparator Or Baseline | Standard cytotoxic agents or unoptimized mimetics (> 15% body weight loss often observed at maximum effective doses) |
| Quantified Difference | CUDC-427 maintains potent tumor growth inhibition without inducing severe systemic toxicity or cachexia. |
| Conditions | Once-daily oral dosing for 21 days in MDA-MB-231 xenograft mice. |
Provides a reliable, well-tolerated baseline compound for long-term combination therapy studies without confounding toxicity artifacts.
Due to its optimized hepatic clearance and high oral bioavailability, CUDC-427 is the preferred Smac mimetic for chronic oral dosing in murine xenograft models (e.g., breast cancer, lymphoma). It eliminates the need for intravenous catheters or continuous infusion pumps, streamlining high-throughput in vivo efficacy studies [1].
Because CUDC-427 exhibits a wide therapeutic window with minimal systemic toxicity (<11% body weight loss at effective doses), it serves as an ideal foundational compound for combination screens. Researchers can pair it with TRAIL or standard chemotherapeutics to evaluate synergistic apoptosis induction without overlapping toxicity profiles confounding the results [2].
In cancer models characterized by the simultaneous overexpression of multiple IAP family members (including the often difficult-to-target ML-IAP), CUDC-427's balanced binding profile (Ki < 60 nM across cIAP1/2, XIAP, and ML-IAP) makes it a superior chemical probe compared to heavily cIAP1-skewed bivalent mimetics [3].